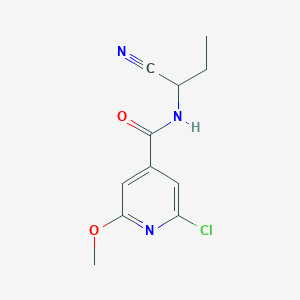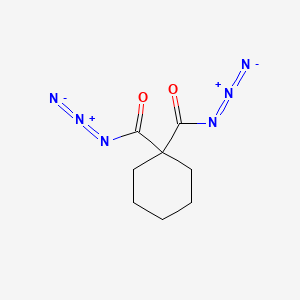
Cyclohexane-1,1-dicarbonyl diazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexane-1,1-dicarbonyl diazide is an organic compound characterized by the presence of two azide groups attached to a cyclohexane ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclohexane-1,1-dicarbonyl diazide can be synthesized through the reaction of cyclohexane-1,1-dicarboxylic acid with sodium azide in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under mild conditions, with the azide groups being introduced via nucleophilic substitution .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reagents and conditions as in laboratory settings. The scalability of the reaction depends on the availability of starting materials and the efficiency of the reaction process.
Análisis De Reacciones Químicas
Types of Reactions: Cyclohexane-1,1-dicarbonyl diazide undergoes various chemical reactions, including:
Substitution Reactions: The azide groups can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The azide groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Cycloaddition Reactions: The azide groups can participate in cycloaddition reactions, forming triazoles in the presence of alkynes.
Common Reagents and Conditions:
Substitution: Sodium azide, thionyl chloride.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Cycloaddition: Copper(I) catalysts for click chemistry reactions.
Major Products:
Substitution: Various substituted cyclohexane derivatives.
Reduction: Cyclohexane-1,1-diamine.
Cycloaddition: Cyclohexane-1,1-dicarbonyl triazoles.
Aplicaciones Científicas De Investigación
Cyclohexane-1,1-dicarbonyl diazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of azide-based bioorthogonal chemistry, which allows for the labeling and tracking of biomolecules in living systems.
Medicine: Potential use in drug development, particularly in the design of prodrugs that release active compounds upon reduction of the azide groups.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of cyclohexane-1,1-dicarbonyl diazide primarily involves the reactivity of the azide groups. These groups can undergo nucleophilic substitution, reduction, or cycloaddition, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and the nature of the substituents introduced during the process .
Comparación Con Compuestos Similares
Cyclohexane-1,1-dicarboxylic acid: The parent compound from which cyclohexane-1,1-dicarbonyl diazide is derived.
Cyclohexane-1,1-dicarbonyl dichloride: Another derivative with chlorine atoms instead of azide groups.
Cyclohexane-1,3-dione derivatives: Compounds with similar cyclohexane rings but different functional groups.
Uniqueness: this compound is unique due to the presence of two azide groups, which impart distinct reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo various reactions, including cycloaddition and reduction, sets it apart from other cyclohexane derivatives .
Propiedades
Número CAS |
144817-17-4 |
|---|---|
Fórmula molecular |
C8H10N6O2 |
Peso molecular |
222.20 g/mol |
Nombre IUPAC |
cyclohexane-1,1-dicarbonyl azide |
InChI |
InChI=1S/C8H10N6O2/c9-13-11-6(15)8(7(16)12-14-10)4-2-1-3-5-8/h1-5H2 |
Clave InChI |
KNSYHHMBTFKAGJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(C(=O)N=[N+]=[N-])C(=O)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzonitrile, 4-[[(4-bromophenyl)imino]methyl]-](/img/structure/B12545797.png)
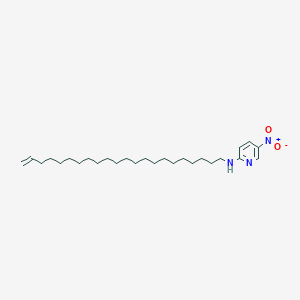
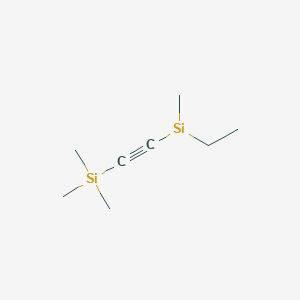
![2-[(Naphthalen-1-yl)oxy]-2-oxoethyl 2-methylprop-2-enoate](/img/structure/B12545812.png)
![N~1~,N~3~-Bis[bis(dimethylamino)methylidene]benzene-1,3-dicarboxamide](/img/structure/B12545814.png)
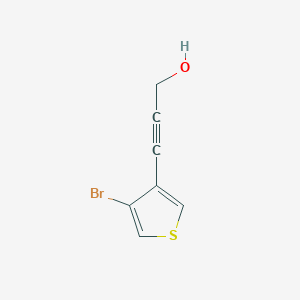

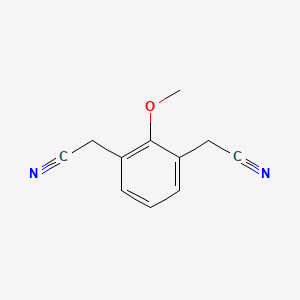
![N-[1-(6-acetylpyridin-2-yl)ethylideneamino]pyridine-3-carboxamide](/img/structure/B12545842.png)
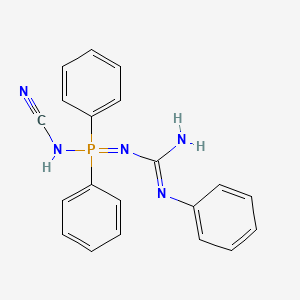
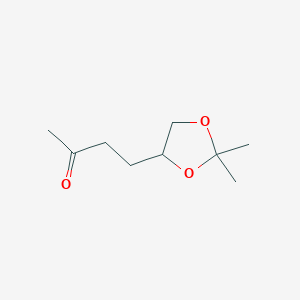
![Benzamide, 2-[(2-bromoethyl)[2-[(methylsulfonyl)oxy]ethyl]amino]-3,5-dinitro-N-[2-(phosphonooxy)ethyl]-, monosodium salt (9CI)](/img/structure/B12545857.png)
![Benzene, [[[(1R,2R)-2-phenylcyclopropyl]methoxy]methyl]-](/img/structure/B12545876.png)
